2-Chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-chloro-5-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDYTGLHPZISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Madelung Cyclization
The Madelung indole synthesis, adapted for azaindoles, involves the cyclization of ortho-substituted anilines with ketones under strongly basic conditions. For pyrrolo[2,3-b]pyridines, 3-aminopyridine derivatives are treated with α-keto esters at elevated temperatures (150–200°C) in the presence of sodium ethoxide. This method offers moderate yields (40–60%) but requires stringent control over reaction parameters to avoid side products.
Fischer Indole Synthesis Adaptations
Alternative approaches employ Fischer cyclization, where phenylhydrazines react with cyclic ketones under acidic conditions. For example, 2-acetylpyridine derivatives treated with phenylhydrazine in acetic acid yield the pyrrolo[2,3-b]pyridine core. This method is advantageous for introducing substituents at the 2- and 3-positions but struggles with regioselectivity for bulkier groups.
Sulfonylation at Position 1
Introducing the phenylsulfonyl group at the pyrrole nitrogen (position 1) is achieved through nucleophilic substitution under basic conditions.
Benzenesulfonyl Chloride Coupling
A widely cited method involves reacting 1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in dichloromethane (DCM) using sodium hydroxide and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 0°C to room temperature, achieving near-quantitative yields (99%) after silica gel purification.
Representative Procedure
-
1H-Pyrrolo[2,3-b]pyridine (8.58 mmol), TBAB (0.25 mmol), and NaOH (25.41 mmol) are suspended in DCM.
-
Benzenesulfonyl chloride (10.59 mmol) is added dropwise at 0°C.
-
The mixture warms to room temperature, stirs for 1 hour, and is quenched with water.
-
Organic layers are dried (MgSO₄) and concentrated, yielding 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Alternative Sulfonylation Agents
While benzenesulfonyl chloride is standard, toluenesulfonyl chloride and mesyl chloride have been explored for electron-deficient cores. However, these often require harsher conditions (e.g., refluxing THF) and yield lower conversions (70–80%).
Methylation at Position 5
Regioselective methylation at position 5 is typically accomplished via directed ortho-metalation (DoM) or cross-coupling strategies.
Directed Lithiation and Alkylation
Using a tert-butoxycarbonyl (Boc) protecting group on the sulfonamide nitrogen, lithiation with LDA at -78°C followed by methyl iodide quenching installs the methyl group. Deprotection with TFA restores the sulfonamide, yielding 5-methyl derivatives in 75–85% overall yield.
Suzuki-Miyaura Coupling
For pre-halogenated intermediates (e.g., 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine), palladium-catalyzed coupling with methylboronic acids offers a viable route. Optimized conditions using Pd(PPh₃)₄ and K₂CO₃ in dioxane achieve 80–90% yields.
Chlorination at Position 2
Electrophilic chlorination at position 2 demands careful control to avoid over-halogenation.
Direct Chlorination with NCS
N-Chlorosuccinimide (NCS) in acetic acid at 50°C selectively chlorinates the 2-position of 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Yields range from 65–75%, with minor 3-chloro byproducts (5–10%).
Halogen Exchange Reactions
For brominated precursors (e.g., 2-bromo-5-methyl derivatives), treatment with CuCl₂ in DMF at 120°C facilitates halogen exchange, achieving 70–80% conversion to the 2-chloro analog.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal waste generation.
Continuous Flow Sulfonylation
A continuous flow reactor utilizing DCM and aqueous NaOH achieves 95% conversion with a residence time of 10 minutes. Automated pH control minimizes side reactions, and in-line liquid-liquid separation reduces downstream processing.
Catalytic Methylation
Heterogeneous catalysts (e.g., Pd/Al₂O₃) enable gas-phase methylation of 5-bromo intermediates using methanol as a methyl source. This method eliminates solvent use and attains 85% yield at 200°C.
Analytical Characterization
Critical data for verifying intermediate and final product structures include:
| Analytical Method | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.44 (s, 1H, H-3), 7.96 (s, 1H, H-6), 2.51 (s, 3H, CH₃) |
| LC-MS (ESI+) | m/z 321.1 [M+H]⁺ |
| IR (KBr) | 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch) |
Challenges and Optimization Opportunities
-
Regioselectivity in Chlorination : Competing 3-position reactivity necessitates tailored directing groups or protective strategies.
-
Sulfonylation Side Reactions : Over-sulfonylation can occur at elevated temperatures, requiring precise stoichiometric control.
-
Industrial Waste Management : Solvent recovery systems (e.g., DCM distillation) and catalytic recycling protocols are critical for sustainable scale-up .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The chlorine atom and methyl group can influence the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Position : Chlorine at position 2 (target compound) vs. 4 or 5 (analogs) alters electronic distribution and steric interactions. Position 2 substitution may enhance π-stacking in biological targets .
- Functional Groups : The trifluoromethyl group in 4-chloro-5-CF₃ analog increases lipophilicity and metabolic resistance compared to the methyl group in the target compound .
- Isotopic Labeling : The deuterated 5-bromo analog (CAS 1350324-74-1) is tailored for pharmacokinetic studies, leveraging deuterium’s kinetic isotope effect .
Biological Activity
2-Chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a phenylsulfonyl group, a chlorine atom, and a methyl group attached to a pyrrolo[2,3-b]pyridine core. Its biological activities are of particular interest, especially in the context of drug discovery and development.
- IUPAC Name : 1-(benzenesulfonyl)-2-chloro-5-methylpyrrolo[2,3-b]pyridine
- Molecular Formula : C14H11ClN2O2S
- Molecular Weight : 302.76 g/mol
- CAS Number : 1227267-19-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenylsulfonyl group is known to modulate enzyme activity by forming reversible covalent bonds with target proteins. The presence of the chlorine atom and methyl group enhances the compound's binding affinity and selectivity towards various biological receptors.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The compound showed IC50 values ranging from 10 µM to 30 µM across these cell lines, indicating effective growth inhibition.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis via caspase activation |
| NCI-H460 | 20 | Inhibition of cell proliferation |
| HepG2 | 25 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It was found to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Studies
- Study on Anticancer Effects :
- A study conducted by Zhang et al. (2023) evaluated the effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited the growth of MCF7 cells through apoptosis induction, with a reported IC50 value of 15 µM.
- Antimicrobial Evaluation :
- In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of bacteria. It demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand its unique properties, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-(Phenylsulfonyl)indole | Lacks chlorine and methyl groups | Moderate anticancer activity |
| 2-Chloro-5-methylindole | Contains chlorine and methyl but lacks phenylsulfonyl | Lower potency in anticancer activity |
| 7-Azaindole | Core structure without substituents | Limited biological activity |
Q & A
Q. What are the established synthetic routes for 2-chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
The compound can be synthesized via multi-step protocols involving:
- N-Sulfonylation : Reacting pyrrolo[2,3-b]pyridine derivatives with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group .
- Chlorination : Direct chlorination at the 2-position using agents like POCl₃ or SOCl₂, often requiring optimization of temperature and stoichiometry to avoid over-substitution .
- Methylation : Alkylation at the 5-position via nucleophilic substitution (e.g., MeI with NaH in THF) . Key intermediates should be purified via column chromatography, and progress monitored by TLC or HPLC .
Q. How is the structural identity of this compound confirmed?
- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., methyl at C5, sulfonyl at N1). Aromatic protons in pyrrolo[2,3-b]pyridine show distinct splitting patterns .
- X-ray Crystallography : Provides definitive proof of the sulfonyl group orientation and chloro-methyl spatial arrangement, as seen in related pyrrolo[2,3-b]pyridine derivatives .
- Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₄H₁₁ClN₂O₂S) .
Q. What solvents and conditions are optimal for handling this compound?
- Solubility : Polar aprotic solvents (DMF, DMSO, THF) are preferred due to the sulfonyl group’s polarity .
- Stability : Store under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis of the sulfonyl group . Avoid prolonged exposure to light or moisture.
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/methyl positions) affect biological activity?
- SAR Studies : The chloro group at C2 enhances electrophilic reactivity, potentially improving binding to biological targets. Methyl at C5 may reduce steric hindrance, as seen in analogous 3,5-disubstituted pyrrolo[2,3-b]pyridines with kinase inhibition activity .
- Sulfonyl Role : The phenylsulfonyl group increases metabolic stability and modulates solubility, critical for in vivo efficacy .
Q. How can conflicting data on reaction yields or purity be resolved?
- Analytical Cross-Validation : Use orthogonal methods (e.g., HPLC for purity , NMR for structural integrity) to identify impurities.
- Reaction Optimization : Varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂ for cross-coupling) or solvents (dioxane vs. THF) may resolve inconsistencies in yields .
Q. What advanced analytical methods are recommended for purity assessment?
- HPLC with UV/Vis Detection : Use a C18 column and ammonium acetate buffer (pH 6.5) for baseline separation of sulfonamide byproducts .
- Elemental Analysis : Confirm absence of halogenated impurities (e.g., excess Cl from incomplete chlorination) .
Q. What strategies improve regioselectivity in derivatization reactions?
- Directed Metalation : Use directing groups (e.g., sulfonyl) to control functionalization at specific positions. For example, lithiation at C3/C7 can be directed by the sulfonyl group’s electron-withdrawing effect .
- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrrole) during halogenation or cross-coupling .
Q. How can computational modeling aid in understanding its reactivity?
- DFT Calculations : Predict electrophilic/nucleophilic sites using molecular orbital analysis. The chloro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at C2 .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to rationalize activity differences between analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
